molecular formula C12H24O2 B12653186 2-Ethylheptyl propionate CAS No. 94200-08-5

2-Ethylheptyl propionate

Cat. No.: B12653186
CAS No.: 94200-08-5
M. Wt: 200.32 g/mol
InChI Key: WTLXVOXPXAHOIU-UHFFFAOYSA-N
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Description

and explicitly identify 2-Ethylhexyl propionate (CAS 6293-37-4, C11H22O2), a branched-chain ester of propionic acid. The term "heptyl" (7-carbon chain) may be a typographical error, as the evidence consistently refers to "ethylhexyl" (8-carbon chain). For accuracy, this article assumes the intended compound is 2-Ethylhexyl propionate and proceeds accordingly.

2-Ethylhexyl propionate is a synthetic ester used in industrial applications, including solvents, plasticizers, and fragrance formulations. Its branched structure (2-ethylhexyl group esterified with propionic acid) confers distinct physicochemical properties, such as moderate volatility and solubility in non-polar media .

Properties

CAS No.

94200-08-5

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-ethylheptyl propanoate

InChI

InChI=1S/C12H24O2/c1-4-7-8-9-11(5-2)10-14-12(13)6-3/h11H,4-10H2,1-3H3

InChI Key

WTLXVOXPXAHOIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)COC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylheptyl propionate can be synthesized through the esterification reaction between 2-ethylheptanol and propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure the removal of water formed during the reaction. The general reaction is as follows:

[ \text{C}9\text{H}{20}\text{O} + \text{C}_3\text{H}6\text{O}2 \rightarrow \text{C}{11}\text{H}{22}\text{O}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethylheptyl propionate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 2-ethylheptanol and propionic acid.

    Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 2-Ethylheptanol and propionic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: 2-Ethylheptanol.

Scientific Research Applications

Agricultural Applications

Herbicide Formulation:
2-Ethylheptyl propionate is utilized in the formulation of herbicides, particularly in the production of dichlorprop-P 2-ethylhexyl ester. This compound acts as a plant growth regulator and herbicide, exhibiting moderate toxicity to various species. Its low aqueous solubility makes it effective for application in agricultural settings where persistence in soil is not desired .

Case Study:
A study evaluated the efficacy of dichlorprop-P 2-ethylhexyl ester in controlling weed populations in cereal crops. The results indicated significant reductions in weed biomass, demonstrating its effectiveness as a herbicide while maintaining lower toxicity levels to non-target organisms such as honeybees .

Industrial Applications

Solvent and Emulsifier:
In industrial settings, this compound serves as a solvent for paints, coatings, and adhesives due to its ability to dissolve various organic compounds. Its emulsifying properties make it suitable for formulations requiring stable mixtures of oil and water.

Data Table: Industrial Applications of this compound

ApplicationDescriptionBenefits
SolventUsed in paints and coatingsEnhances flow and drying properties
EmulsifierStabilizes oil-water mixturesImproves product consistency
Herbicide CarrierComponent of herbicide formulationsIncreases efficacy and application ease

Environmental Considerations

Toxicity Profile:
The environmental impact of this compound has been assessed through various studies. It has been found to exhibit moderate toxicity to aquatic life and birds but is less harmful to honeybees. Its degradation in soil is relatively quick, reducing long-term environmental risks .

Case Study:
Research conducted on the degradation pathways of this compound revealed that under aerobic conditions, it breaks down into less harmful metabolites within weeks, indicating a favorable environmental profile for agricultural applications .

Health and Safety

Exposure Risks:
While this compound is generally considered safe when used appropriately, exposure can lead to skin irritation or respiratory issues if inhaled or absorbed through the skin. Industrial safety guidelines recommend using protective equipment when handling this compound .

Mechanism of Action

The mechanism of action of 2-ethylheptyl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, the ester group can undergo nucleophilic attack, leading to hydrolysis or other transformations. The molecular targets include enzymes that catalyze ester hydrolysis, such as esterases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include:

Table 1: Physicochemical Properties of Propionate Esters

Compound CAS Number Molecular Formula Branching Common Applications
2-Ethylhexyl propionate 6293-37-4 C11H22O2 Branched Solvents, plasticizers, fragrances
Ethyl propionate 105-37-3 C5H10O2 Linear Food flavoring, solvents
Butyl propionate 590-01-2 C7H14O2 Linear Coatings, adhesives
Octyl propionate 142-60-9 C11H22O2 Linear Cosmetics, lubricants

Key Differences:

Branching vs. Linear Chains :

  • 2-Ethylhexyl propionate ’s branched structure reduces intermolecular forces compared to linear isomers (e.g., octyl propionate), leading to lower melting points and enhanced solubility in hydrophobic matrices .
  • Linear esters (e.g., ethyl or butyl propionate) exhibit higher volatility due to weaker steric hindrance .

Applications :

  • 2-Ethylhexyl propionate is favored in polymer plasticization and specialty solvents where thermal stability and low migration are critical.
  • Shorter-chain esters (e.g., ethyl propionate) dominate flavor/fragrance industries due to their fruity odor profiles.

In contrast, linear propionates like methyl propionate (CAS 554-12-1) require stricter ventilation due to higher flammability .

Research Findings and Data Gaps

The provided evidence lacks direct comparative studies on 2-ethylhexyl propionate. However, the following inferences are drawn:

  • Thermal Stability : Branched esters generally exhibit superior thermal resistance compared to linear counterparts, a property critical in plasticizer applications .
  • Environmental Impact : Longer-chain esters like 2-ethylhexyl propionate may persist longer in ecosystems due to reduced biodegradability, though specific data are absent in the evidence.

Biological Activity

2-Ethylheptyl propionate is an organic compound classified as an ester, specifically the propionate ester of 2-ethylheptanol. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals, cosmetics, and as a solvent in industrial processes. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

  • Chemical Formula : C11H22O2
  • Molecular Weight : 198.29 g/mol
  • Appearance : Colorless liquid with a characteristic odor.
  • Solubility : Soluble in organic solvents; low solubility in water.

Toxicological Profile

The toxicological effects of this compound have been studied primarily through animal models and in vitro assays. Key findings include:

Efficacy in Pharmaceutical Applications

Research has explored the use of this compound as a solvent for drug delivery systems. Its properties allow it to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. For instance:

  • A study demonstrated that formulations containing this compound showed improved dissolution rates compared to traditional solvents like ethanol .

Study on Solvent Efficacy

A comparative study evaluated the efficacy of various esters, including this compound, in dissolving gallstones. The results indicated that this compound exhibited favorable dissolution characteristics, leading to faster gallstone dissolution times compared to conventional solvents like methyl tert-butyl ether (MTBE) .

Solvent TypeAverage Dissolution Time (minutes)
This compound38 ± 8
Methyl tert-butyl ether (MTBE)60 ± 13
Isopropyl acetate55 ± 12

Health Hazard Evaluation

A health hazard evaluation report indicated that workers exposed to environments with high concentrations of ethyl esters, including this compound, reported symptoms such as mucous membrane irritation and headaches. These findings underscore the importance of monitoring exposure levels in occupational settings .

The biological activity of this compound may be attributed to its interaction with cellular membranes and potential effects on signaling pathways:

  • Cell Membrane Interaction : As an ester, it can integrate into lipid membranes, potentially altering permeability and fluidity.
  • Endocrine Disruption Potential : Some studies suggest that similar compounds may exhibit endocrine-disrupting properties, although specific data on this compound remains sparse .

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